Lead acetate

Description

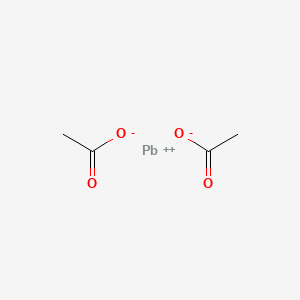

Lead acetate, chemically represented as Pb(CH₃COO)₂, is an ionic compound where lead exists in the +2 oxidation state. It is commonly found in two forms: anhydrous (325.29 g/mol) and trihydrate (379.33 g/mol) . The trihydrate form, historically termed "sugar of lead" due to its sweet taste, is a white crystalline solid soluble in water and glycerol . Its production involves reacting lead(II) oxide or lead carbonate with acetic acid .

Structure

3D Structure of Parent

Properties

IUPAC Name |

lead(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Pb/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWSLQUAAYEZAF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Pb, Array | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6080-56-4 (Hydrate) | |

| Record name | Lead acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020773 | |

| Record name | Lead(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead acetate appears as a white to gray crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by inhalation, ingestion, and skin absorption. Used in dyes, waterproofing, insecticides, antifouling paints, hair dyes and many other processes., Other Solid, Colorless to white solid; [ICSC] Brown or gray solid (commercial grades); [CHEMINFO], COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

At temperatures over 200 °F it begins to lose acetic acid, decomposes completely above 400 °F (NTP, 1992), Decomposes | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), INSOL IN ALC /LEAD ACETATE DIHYDRATE/, 44.3 g/100 cc of water at 20 °C, Solubility in water, g/100ml at 20 °C: 44 | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.55 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.25 g/cu cm, Relative density (water = 1): 3.3 | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000722 [mmHg] | |

| Record name | Lead(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

... Include chloride ion and iron, the concn of each of which does not exceed 5 mg/kg in reagent grade product. /Lead acetate trihydrate/ | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Occurs as trihydrate, colorless crystals or white granules or powder. | |

CAS No. |

301-04-2; 15347-57-6, 301-04-2, 15347-57-6 | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015347576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL498O6790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

536 °F 167 °F when heated rapidly (NTP, 1992), 280 °C | |

| Record name | LEAD ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD(II) ACETATE (anhydrous) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0910 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Oxidation with Hydrogen Peroxide

The most widely documented method involves reacting metallic lead with acetic acid in the presence of hydrogen peroxide () as an oxidizing agent. This approach leverages the oxidation of lead () to , which subsequently combines with acetate ions ():

Optimization Parameters :

-

Acid Concentration : A 5% acetic acid solution is typically used to balance reactivity and safety.

-

Temperature : Heating the mixture to near-boiling (≈80°C) accelerates the reaction.

-

Oxidizer Ratio : A 1:1 volumetric ratio of 3% to acetic acid ensures complete oxidation.

This method yields aqueous this compound, which can be crystallized by evaporation. Large-scale protocols recommend continuous stirring for 2–4 hours to homogenize the product.

Atmospheric Oxidation (Without H2O2\text{H}_2\text{O}_2H2O2)

An alternative approach relies on atmospheric oxygen for oxidation. Lead granules are submerged in acetic acid, where surface oxidation forms , which reacts with acetic acid:

This method is slower but avoids , making it suitable for low-budget setups9. Crystallization may take weeks, producing large trihydrate crystals ()9.

Metathesis Reaction with Copper Acetate

Lead displaces copper from copper acetate due to its higher reduction potential:

Key Considerations :

-

Purity : Residual copper contamination necessitates post-synthesis filtration.

-

Scalability : Limited to small-scale preparations due to stoichiometric copper acetate requirements.

Industrial-Scale Production from Lead Oxide or Carbonate

Desulfurization of Lead Paste

Spent lead-acid battery paste () is treated with sodium carbonate () to form lead carbonate:

Leaching with Acetic Acid and H2O2\text{H}_2\text{O}_2H2O2

The desulfurized paste is leached with acetic acid and :

Optimization Data :

Purification and Recrystallization

pH Adjustment and Crystallization

Crude this compound solutions are adjusted to pH 4.5 using glacial acetic acid to prevent hydroxide formation. Recrystallization in glacial acetic acid yields high-purity trihydrate crystals:

Stability Monitoring

Flame atomic absorption spectroscopy (FAAS) is employed to verify lead concentrations post-purification:

Table 1 : Lead concentration stability in 20,000 ppm solutions.

| Preparation Date | FAAS Concentration (ppm) | Standard Deviation |

|---|---|---|

| March 18, 1991 | 19,146 | 1,151 |

| January 6, 1992 | 20,199 | 76 |

| October 27, 1992 | 20,434 | 118 |

Comparative Analysis of Methods

Table 2 : Method comparison based on yield, purity, and scalability.

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| -Assisted | 95 | 98 | High |

| Atmospheric Oxidation | 85 | 90 | Low |

| Industrial Leaching | 98 | 99.5 | Industrial |

Chemical Reactions Analysis

Lead acetate undergoes various chemical reactions:

- this compound reacts with hydrogen sulfide to form lead sulfide and acetic acid:

Reaction with Hydrogen Sulfide: Pb(CH3COO)2+H2S→PbS+2CH3COOH

Reaction with Potassium Chromate: It reacts with potassium chromate to form lead chromate and potassium acetate.

Reaction with Sulfates: This compound reacts with sulfates to form lead sulfate, a less soluble compound.

Scientific Research Applications

Industrial Applications

1.1 Textile and Dyeing Industry

- Lead acetate is employed as a mordant in textile printing and dyeing processes. It helps in fixing dyes to fabrics, enhancing color retention and vibrancy .

- In cotton dyeing, it acts as a caustic agent, facilitating better dye absorption .

1.2 Paints and Coatings

- It serves as a drier in paints, improving drying time and finish quality .

- This compound is used in the formulation of waterproofing agents and antifouling paints, which are crucial for marine applications .

1.3 Cosmetics

- Historically, this compound was utilized in hair dyes due to its ability to impart color gradually. However, its use has been banned in many regions due to health concerns associated with lead exposure .

Scientific Research Applications

2.1 Neurobehavioral Studies

- Research has shown that exposure to this compound can significantly affect neurobehavioral development in animal models, such as rats. Studies indicate that lead exposure can alter motor skills and reflex development, which raises concerns about similar effects in humans .

2.2 Toxicology and Health Effects

- This compound is often used in toxicological studies to understand its effects on organ weight and function. For instance, studies have documented significant increases in organ weights (liver, kidneys) following this compound ingestion, indicating potential organ toxicity .

2.3 Detection of Hydrogen Sulfide (H₂S)

- A novel application of this compound involves its use in detecting hydrogen sulfide gas through the this compound strip test (LAST). This method allows for quantification of H₂S release in cell cultures by forming a black precipitate (lead sulfide) upon reaction with H₂S .

| Application Area | Description |

|---|---|

| Textile Dyeing | Used as a mordant for fixing dyes on fabrics. |

| Paints | Acts as a drier and waterproofing agent. |

| Cosmetics | Formerly used in hair dyes; now banned due to toxicity concerns. |

| Neurobehavioral Studies | Investigates developmental impacts on animal models exposed to this compound. |

| Toxicology Research | Studies organ weight changes and toxic effects on health following exposure to this compound. |

| H₂S Detection | Employed in the this compound strip test for quantifying hydrogen sulfide release from cultures. |

Health Implications

This compound is classified as a potential carcinogen and developmental toxin. Studies indicate that chronic exposure can lead to various health issues including:

- Kidney Damage: Increased risk of kidney tumors has been documented in animal studies .

- Neurological Effects: Lead exposure is linked to cognitive deficits and behavioral issues, particularly in children .

- Reproductive Toxicity: Potential harm to fetal development has been observed with maternal exposure during pregnancy .

Regulatory Status

Due to its toxic properties, many countries have imposed strict regulations on the use of this compound:

- The European Commission recommends banning this compound from cosmetics due to its harmful effects on human health.

- In the United States, while some industrial applications continue, there are increasing restrictions on consumer products containing lead compounds.

Case Studies

Case Study 1: Neurodevelopmental Impact

A study conducted on rats demonstrated that this compound exposure resulted in significant alterations in motor skills and reflexes compared to control groups. This research underscores the potential risks associated with low-level lead exposure during critical developmental periods .

Case Study 2: Organ Toxicity Assessment

Research evaluating the effects of varying doses of this compound on rats showed a dose-dependent increase in organ weights (liver and kidneys), indicating significant toxicity at higher exposures. The findings suggest that even sub-lethal doses can have detrimental effects on health over time .

Mechanism of Action

Lead acetate exerts its effects primarily through the disruption of cellular processes:

Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, leading to cellular damage.

Enzyme Inhibition: This compound inhibits various enzymes by binding to their sulfhydryl groups, disrupting their normal function.

DNA Damage: It can cause DNA damage, leading to mutations and potentially carcinogenic effects.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound | Formula | Molar Mass (g/mol) | Solubility in Water | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|---|---|

| Lead(II) acetate | Pb(CH₃COO)₂ | 325.29 (anhydrous) | High (44.3 g/100 mL at 20°C) | 3.25 (anhydrous) | 280 (anhydrous) |

| Lead(IV) acetate | Pb(CH₃COO)₄ | 443.38 | Soluble | 2.23 | 175–180 |

| Lead nitrate | Pb(NO₃)₂ | 331.21 | High (56.5 g/100 mL at 20°C) | 4.53 | 470 (decomposes) |

| Lead chloride | PbCl₂ | 278.11 | Low (0.99 g/100 mL at 20°C) | 5.85 | 501 |

| Tetraethyl lead | Pb(C₂H₅)₄ | 323.45 | Insoluble | 1.65 | -136 (decomposes) |

Key Observations :

Chemical Reactivity and Stability

- Decomposition :

- Acid Reactions :

Sources :

Research Findings and Emerging Insights

- Environmental Impact : this compound’s solubility increases its bioavailability in ecosystems, posing risks to aquatic life .

- Alternatives in Medicine : Studies highlight natural compounds (e.g., Ocimum gratissimum) mitigating this compound-induced oxidative stress in rats, suggesting therapeutic pathways for toxicity management .

- Synthetic Applications : Lead(IV) acetate’s role in synthesizing organic compounds, such as serverogenin acetate (antidiabetic agent), underscores its niche utility despite toxicity concerns .

Biological Activity

Lead acetate, a chemical compound with the formula , is recognized for its significant biological activity and toxicity. This article synthesizes various research findings on the biological effects of this compound, focusing on its toxicological profiles, mechanisms of action, and implications for health.

This compound appears as a white to gray crystalline solid and is denser than water. It is known to irritate skin, eyes, and mucous membranes upon contact and can be toxic if inhaled or ingested .

Mechanisms of Toxicity

This compound exerts its toxic effects through several mechanisms:

- Oxidative Stress : this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular structures. This oxidative damage has been linked to decreased activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

- Enzyme Inhibition : The compound inhibits various enzymes, including cholinesterase, which is crucial for neurotransmission. This inhibition can lead to neurotoxic effects and impairments in cognitive functions .

- Altered Hematological Parameters : Exposure to this compound has been shown to reduce hemoglobin levels and red blood cell counts, contributing to anemia. It also affects thyroid hormone levels, further complicating metabolic processes .

Study 1: Toxicity in Rats

A study investigated the effects of this compound on male albino rats. The results indicated that ingestion of this compound led to significant changes in plasma protein profiles, including reduced total soluble protein and albumin levels. The activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) was significantly elevated, indicating liver damage .

Table 1: Effects of this compound on Plasma Parameters in Rats

| Treatment | Total Soluble Protein (g/dL) | Albumin (%) | AST Activity (U/L) | ALT Activity (U/L) |

|---|---|---|---|---|

| Normal Control | 7.00 ± 0.41 | 100 | 60.00 ± 4.76 | 32.00 ± 2.01 |

| 1/20 LD50 | 4.50 ± 0.22* | 64 | 120.00 ± 7.21* | 65.71 ± 4.10* |

| 1/40 LD50 | 6.61 ± 5.00* | 79 | 140.90 ± 8.10* | - |

| *P < 0.05 compared with control |

Study 2: Reproductive Toxicity

Another study focused on the reproductive toxicity of this compound in male mice, showing significant reductions in sperm count and motility due to oxidative stress induced by lead exposure . The administration of curcumin was found to mitigate some of these effects by enhancing antioxidant enzyme activities.

Health Implications

The chronic exposure to this compound is associated with serious health risks:

- Carcinogenic Potential : this compound is classified as a probable human carcinogen, with evidence suggesting links to various cancers, including kidney and brain cancer .

- Neurological Effects : Prolonged exposure can result in neurological damage, affecting cognitive functions and leading to behavioral changes .

- Reproductive Effects : this compound has been shown to be teratogenic in animal studies, raising concerns about its effects on fetal development in humans .

Q & A

Q. What are the optimal methods for synthesizing lead acetate in a laboratory setting?

this compound can be synthesized via two primary routes:

- Acetic acid and lead oxidation : Reacting elemental lead with acetic acid and hydrogen peroxide under controlled heating (80–100°C). This method ensures complete oxidation of Pb to Pb²⁺, forming this compound trihydrate .

- Displacement reaction : Substituting lead metal into copper acetate solution (e.g., Pb + Cu(CH₃COO)₂ → Pb(CH₃COO)₂ + Cu). This method is suitable for small-scale synthesis but requires purification to remove residual copper ions .

Key considerations: Use inert conditions to avoid carbonate contamination, and monitor pH to stabilize the acetate ions.

Q. How can this compound be reliably identified and characterized in experimental samples?

- Physical characterization : White crystalline solid (anhydrous) or trihydrate (monoclinic crystals) with a sweet taste (though toxicity prohibits tasting). Melting points vary: 280°C (anhydrous) vs. 75°C (trihydrate) .

- Chemical tests :

- Spectroscopic methods : Use FTIR to confirm acetate ligand bonding (e.g., C=O stretch at ~1560 cm⁻¹) and XRD for crystallographic validation .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Highly water-soluble (19.8 g/100 mL at 0°C; 44.3 g/100 mL at 20°C). Also soluble in glycerol and glacial acetic acid .

- Stability : Decomposes at >280°C, releasing toxic lead oxides and acetic acid vapor. Store in airtight containers to prevent hydration or carbonation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data from this compound exposure across model organisms?

Q. What experimental designs are optimal for studying this compound’s role in oxidative stress pathways?

- In vitro models : Treat cultured hepatocytes with Pb(CH₃COO)₂ (1–10 µM) and measure ROS production via fluorescence probes (e.g., DCFH-DA) .

- In vivo models : Administer this compound to rodents (5–20 mg/kg) and analyze antioxidant enzymes (SOD, CAT) in target organs (liver, kidneys) .

- Statistical rigor : Use ANOVA to compare dose-response trends and account for inter-individual variability .

Q. How does this compound interact with biological macromolecules, and what analytical techniques are suited for such studies?

- Protein binding : Pb²⁺ displaces Zn²⁺ in metalloenzymes (e.g., ALAD), disrupting heme synthesis. Use circular dichroism (CD) spectroscopy to track conformational changes .

- DNA interactions : Employ comet assays to detect DNA strand breaks in lead-exposed cells .

- Synchrotron techniques : XAFS/XANES can elucidate Pb²⁺ coordination environments in biological matrices .

Q. What protocols mitigate risks when handling this compound in multi-step organic syntheses?

- Contamination control : Use chelating agents (e.g., EDTA) in waste solutions to sequester Pb²⁺.

- Analytical validation : Monitor reaction intermediates via HPLC-MS to detect unintended lead byproducts .

- Safety protocols : Implement fume hoods for all syntheses and enforce PPE (gloves, lab coats) to prevent dermal exposure .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.